molecular formula C34H50Br2N2O4 B13729468 Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide CAS No. 28979-97-7

Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide

Cat. No.: B13729468
CAS No.: 28979-97-7
M. Wt: 710.6 g/mol
InChI Key: GFOGQGSTJSDYNI-UHFFFAOYSA-L
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Description

The compound Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide is a quaternary ammonium salt featuring a 4,4'-biphenylylene backbone linked to two 2-oxoethylene groups. Each oxoethylene unit is further substituted with a dimethyl-((2-hydroxycyclohexyl)methyl)ammonium moiety, with bromide counterions.

Key structural features include:

  • Biphenyl backbone: Provides rigidity and influences π-π stacking interactions.
  • Oxoethylene linkers: Enhance solubility and serve as spacers.
  • Hydroxycyclohexylmethyl groups: Increase steric bulk and modulate hydrophilicity.
  • Quaternary ammonium centers: Impart cationic character, enhancing interaction with biological membranes.

Properties

CAS No.

28979-97-7

Molecular Formula

C34H50Br2N2O4

Molecular Weight

710.6 g/mol

IUPAC Name

(2-hydroxycyclohexyl)methyl-[2-[4-[4-[2-[(2-hydroxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide

InChI

InChI=1S/C34H50N2O4.2BrH/c1-35(2,23-29-9-5-7-11-31(29)37)33(39)21-25-13-17-27(18-14-25)28-19-15-26(16-20-28)22-34(40)36(3,4)24-30-10-6-8-12-32(30)38;;/h13-20,29-32,37-38H,5-12,21-24H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

GFOGQGSTJSDYNI-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC1CCCCC1O)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4O.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of oxoethylene linkages and the subsequent attachment of hydroxycyclohexyl groups. The final step involves the quaternization of the ammonium groups with bromide ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios of reactants.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of cellular processes.

Comparison with Similar Compounds

Structural Analogues

4,4′-Biphenylenebis(2-oxoethylene) bis(dimethyl(2-hydroxyethyl)-ammonium) dibromide (CAS 73-51-8)
  • Structure : Replaces hydroxycyclohexyl with 2-hydroxyethyl groups.
  • Molecular Formula : C₂₄H₃₄Br₂N₂O₄ (MW: 574.35).
  • Key Differences :
    • Reduced steric hindrance due to smaller 2-hydroxyethyl substituents.
    • Higher polarity (PSA: 52.6 Ų vs. ~60–70 Ų for hydroxycyclohexyl analogue).
  • Toxicity: Extremely toxic: LD₅₀ (ipr-mus) = 20 µg/kg, LDLo (ivn-rbt) = 50 µg/kg . Decomposition emits NOₓ, NH₃, and Br⁻ .
Ammonium, (4,4'-biphenylenebis(2-oxoethylene))bis((2-acetylthio ethyl)dimethyl-, dibromide (CAS 60872-43-7)
  • Structure : Substitutes hydroxycyclohexyl with 2-acetylthioethyl groups.
  • Molecular Formula : C₂₈H₃₈Br₂N₂O₄S₂ (MW: 690.62).
  • Key Differences: Presence of sulfur (acetylthio groups) enhances lipophilicity (LogP: ~1.5 estimated). Potential for disulfide bond formation under redox conditions.
  • Toxicity :
    • LD₅₀ (ipr-mus) = 133 µg/kg, with observed neurotoxicity (ataxia, convulsions) .
Hexamethylenebis(2-methyl-4-(2,2,6-trimethylcyclohexyl)butyl)bis(dimethylammonium) dibromide
  • Structure : Hexamethylene spacer instead of biphenyl; bulky trimethylcyclohexyl substituents.
  • Molecular Formula : C₃₈H₇₈Br₂N₂ (MW: 726.82).
  • Key Differences :
    • Aliphatic backbone increases flexibility.
    • Higher molecular weight and hydrophobicity (LogP: ~4.0 estimated).
  • Applications : Used as an intermediate in surfactants or ion-pairing agents .

Physicochemical and Toxicological Comparison

Property Target Compound (Hydroxycyclohexyl) CAS 73-51-8 (Hydroxyethyl) CAS 60872-43-7 (Acetylthioethyl) Hexamethylene Derivative
Molecular Weight ~650 (estimated) 574.35 690.62 726.82
Polar Surface Area ~60–70 Ų (estimated) 52.6 Ų ~55 Ų (estimated) ~40 Ų (estimated)
LogP ~0.5 (estimated) -1.14 ~1.5 (estimated) ~4.0 (estimated)
LD₅₀ (ipr-mus) Not reported 20 µg/kg 133 µg/kg Not reported
Toxic Byproducts Likely Br⁻, NH₃, NOₓ Br⁻, NH₃, NOₓ S-containing fumes (estimated) Not reported

Mechanistic and Functional Insights

  • Hydroxycyclohexyl vs. Hydroxyethyl : The hydroxycyclohexyl group in the target compound likely enhances membrane permeability due to its lipophilic cyclohexane ring, whereas the hydroxyethyl analogue (CAS 73-51-8) exhibits higher aqueous solubility but lower tissue penetration .
  • Acetylthioethyl vs. Hydroxycyclohexyl : The acetylthioethyl derivative (CAS 60872-43-7) may interact with thiol-reactive biomolecules (e.g., enzymes), contributing to its neurotoxic effects .
  • Backbone Flexibility : Hexamethylene derivatives (e.g., ) lack the rigid biphenyl core, reducing π-π interactions but improving conformational adaptability for surfactant applications.

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